molecular formula C4H12ClNO B8011717 3-Hydroxybutylazanium;chloride

3-Hydroxybutylazanium;chloride

Cat. No.: B8011717
M. Wt: 125.60 g/mol
InChI Key: MJFFBSGGCNBWLJ-UHFFFAOYSA-N
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Description

3-Hydroxybutylazanium;chloride is a quaternary ammonium salt characterized by a hydroxybutyl group attached to a nitrogen atom, paired with a chloride counterion. Such compounds typically exhibit ionic bonding, high thermal stability, and applications in pharmaceuticals or organic synthesis due to their cationic nature .

Quaternary ammonium salts like 3-hydroxybutylazanium;chloride are often synthesized via alkylation of amines or through quaternization reactions involving haloalkanes. Their stability under physiological conditions makes them candidates for drug delivery systems or antimicrobial agents .

Properties

IUPAC Name

3-hydroxybutylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFFBSGGCNBWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[NH3+])O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364750-87-8
Record name 2-Butanol, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364750-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-hydroxybutylazanium;chloride with structurally or functionally related ammonium salts, based on available evidence:

Compound Molecular Formula Molecular Weight Melting Point Solubility Key Applications
3-Hydroxybutylazanium;chloride C₄H₁₂NO⁺·Cl⁻ (hypothetical) ~153.6 g/mol* Not reported Likely soluble in water Potential pharmaceutical intermediate
Hydralazine Hydrochloride C₁₂H₁₇N₃O·HCl 275.29 g/mol 172–175°C Soluble in water, ethanol Antihypertensive drug
Xylazine Hydrochloride C₁₂H₁₆N₂S·HCl 276.8 g/mol 140–142°C Soluble in water, methanol Veterinary sedative
3-Chlorophenylhydrazinium chloride C₆H₆ClN₂⁺·Cl⁻ 179.04 g/mol >200°C (decomposes) Soluble in polar solvents Organic synthesis reagent

*Calculated based on hypothetical structure.

Key Findings:

Structural Variations :

  • Hydralazine Hydrochloride features a hydrazine moiety and aromatic ring, enabling vasodilation via nitric oxide release .
  • Xylazine Hydrochloride contains a thiazine ring, contributing to its α₂-adrenergic agonist activity in veterinary medicine .
  • 3-Chlorophenylhydrazinium chloride lacks a hydroxyl group but includes a chlorinated aromatic system, enhancing its reactivity in coupling reactions .

Physicochemical Properties :

  • Thermal Stability : Xylazine hydrochloride and hydralazine hydrochloride exhibit higher melting points (>140°C) compared to simpler ammonium salts, likely due to extended conjugation or crystalline packing .
  • Solubility : All compounds show high solubility in polar solvents, critical for bioavailability in drug formulations.

Analytical Methods :

  • Hydralazine hydrochloride is analyzed via HPLC, UV spectroscopy, and titration, ensuring purity in pharmaceutical preparations .
  • Chloride ion quantification in similar compounds employs regression models or ion-selective electrodes, with correlations between specific conductance and chloride concentration (R² > 0.95) .

Synthetic Pathways :

  • Hydralazine hydrochloride is synthesized via condensation of phthalic anhydride derivatives with hydrazine .
  • 3-Chlorophenylhydrazinium chloride derivatives are prepared through diazotization and subsequent salt formation .

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